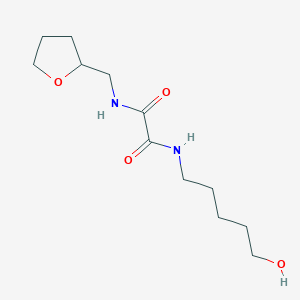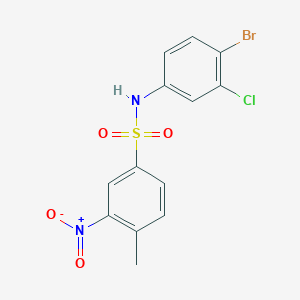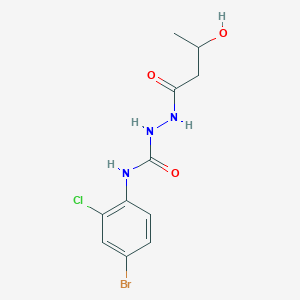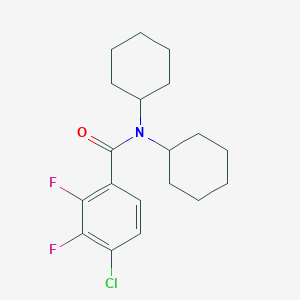
N-(5-hydroxypentyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
Vue d'ensemble
Description
N-(5-hydroxypentyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, commonly known as HETE, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HETE is a derivative of the endocannabinoid anandamide and acts as an agonist of the cannabinoid receptor CB1.
Applications De Recherche Scientifique
HETE has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. HETE has also been studied for its potential use in the treatment of various diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
HETE acts as an agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the brain. Activation of the CB1 receptor by HETE results in the modulation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
HETE has been shown to have various biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. HETE has also been shown to have analgesic effects by modulating pain signaling pathways in the brain. Additionally, HETE has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HETE in lab experiments is its high potency and selectivity for the CB1 receptor. This allows for precise modulation of the receptor and signaling pathways. However, one limitation of using HETE is its relatively short half-life, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research on HETE. One area of research is the development of more potent and selective CB1 receptor agonists based on the structure of HETE. Another area of research is the investigation of the potential use of HETE in the treatment of various diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to understand the long-term effects of HETE on the brain and body.
Propriétés
IUPAC Name |
N-(5-hydroxypentyl)-N'-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c15-7-3-1-2-6-13-11(16)12(17)14-9-10-5-4-8-18-10/h10,15H,1-9H2,(H,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPSVBNRFSJUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-hydroxypentyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(2,4-dichlorobenzyl)thio]acetyl}-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4113641.png)
![isopropyl 3-({[(4-allyl-5-{[(3-methylbenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4113648.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide](/img/structure/B4113649.png)
![N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4113656.png)
![7-fluoro-1-(4-fluorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113669.png)
![7-fluoro-1-(4-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113672.png)

![N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B4113697.png)

![2-({N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4113714.png)


![7-bromo-1-(4-chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113725.png)
![7-bromo-1-(4-butoxyphenyl)-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113736.png)